molecular formula C22H34N2O3 B3013092 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide CAS No. 921811-54-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide

Cat. No. B3013092
CAS RN: 921811-54-3
M. Wt: 374.525
InChI Key: ZTTLZBPJDASYEP-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C22H34N2O3 and its molecular weight is 374.525. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Polycyclic Systems and Structural Analysis

  • The study by Ukhin et al. (2011) introduces a new polycyclic system combining 1,4-benzodiazepine and isoindolinone fragments through dehydration reactions, representing innovative additions to the benzodiazepine family. Such research underscores the potential for creating diverse structural derivatives with varied biological activities, which could encompass compounds like N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide (Ukhin et al., 2011).

Synthesis and Applications in Medicinal Chemistry

  • Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, demonstrating the versatility of azepine derivatives in drug design. Their work includes detailed structural and electronic analyses, suggesting the potential of such compounds for nonlinear optical (NLO) applications, which could hint at the electronic properties and potential applications of the compound (Almansour et al., 2016).

Chemoselective Synthesis Techniques

  • Xu et al. (2018) discuss the gold-catalyzed cycloaddition of ynamides, offering a route to synthesize complex oxazepine structures. This chemoselective synthesis approach could be relevant for the efficient creation of derivatives of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide, highlighting the importance of catalysis in medicinal chemistry (Xu et al., 2018).

Potential Anti-Cancer Applications

  • Sadashiva et al. (2012) explored dibenzoazepine derivatives for their anti-cancer activity, which could imply potential research avenues for N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide in oncological contexts (Sadashiva et al., 2012).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-15(2)10-11-24-17-9-8-16(23-19(25)13-21(3,4)5)12-18(17)27-14-22(6,7)20(24)26/h8-9,12,15H,10-11,13-14H2,1-7H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTLZBPJDASYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide

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